Gatifloxacin Dimer 1 is a synthetic compound derived from Gatifloxacin, an antibiotic belonging to the fluoroquinolone class. This dimer exhibits enhanced antibacterial properties compared to its monomeric counterpart. Gatifloxacin itself is primarily used to treat bacterial infections by inhibiting bacterial DNA synthesis.
The synthesis of Gatifloxacin Dimer 1 involves the reaction of Gatifloxacin with a piperazine derivative, which facilitates the formation of the dimeric structure. The compound is identified by its chemical formula and unique molecular characteristics, which differentiate it from other fluoroquinolone derivatives.
Gatifloxacin Dimer 1 is classified as an antibacterial agent, specifically within the fluoroquinolone class. This classification is based on its mechanism of action, targeting bacterial enzymes critical for DNA replication.
The synthesis of Gatifloxacin Dimer 1 typically follows these steps:
The industrial production of Gatifloxacin Dimer 1 mirrors laboratory synthesis but is optimized for larger scales, often utilizing automated systems for precise control over reaction conditions and purification steps. The yield and purity are critical parameters monitored during production.
The molecular structure of Gatifloxacin Dimer 1 can be depicted as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structural integrity and purity of Gatifloxacin Dimer 1. For instance, mass spectrometry shows characteristic peaks corresponding to the molecular ion and sodium adducts.
Gatifloxacin Dimer 1 can undergo various chemical reactions including:
Gatifloxacin Dimer 1 exerts its antibacterial effects primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria.
The inhibition mechanism leads to the disruption of DNA unwinding, ultimately resulting in bacterial cell death. The compound's pharmacokinetics indicate high oral bioavailability, facilitating effective treatment through oral administration.
Gatifloxacin Dimer 1 has significant applications in scientific research and medicine:
Gatifloxacin Dimer 1, systematically named as 7,7′-(2-Methylpiperazine-1,4-diyl)bis(1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), is a piperazine-linked homodimer of the fluoroquinolone antibiotic gatifloxacin. Its molecular formula is C₃₈H₄₀F₂N₆O₈, with a molecular weight of 651.1 g/mol (M+H⁺ ion) [1] [3]. The dimer features two gatifloxacin monomers connected via a shared 2-methylpiperazine group, where one monomer’s piperazine nitrogen attacks the C-7 fluoro substituent of a second gatifloxacin precursor molecule (borondifluoride chelate 3) [1]. Key spectral characteristics include:
Table 1: Structural Comparison of Gatifloxacin Dimers
Dimer Type | Connecting Linkage | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Dimer 1 | Piperazine bridge | C₃₈H₄₀F₂N₆O₈ | 651.1 |
Dimer 2 | Amide bond | C₃₈H₄₁F₂N₆O₈ | 653.2 |
Dimer 3 | Amide bond | C₃₈H₄₁F₂N₆O₈ | 733.5 |
Dimer 4 | Ethylenediamine bridge | C₃₂H₃₂F₂N₆O₆ | 611.2 |
Gatifloxacin Dimer 1 arises during the final hydrolysis step of gatifloxacin borondifluoride chelate 4 (Scheme 1), where residual gatifloxacin (1) reacts with unhydrolyzed intermediate 3 in dimethyl sulfoxide (DMSO) or similar aprotic solvents [1] [4]. This nucleophilic substitution occurs when the secondary amine of gatifloxacin’s piperazine group displaces the fluoro atom at C-7 of 3, forming an intermediate (5) that hydrolyzes to Dimer 1 (6) [1]. Key process factors influencing its formation include:
As a process-related impurity, Gatifloxacin Dimer 1 is monitored under ICH Q3A guidelines, which mandate identification and characterization of impurities exceeding 0.1% in active pharmaceutical ingredients (APIs) [1] [3] [5]. Its control is critical for three reasons:
Table 2: Analytical Characterization Techniques for Gatifloxacin Dimer 1
Technique | Key Parameters | Purpose |
---|---|---|
HPLC-UV | C18 column; 3% acetic acid/acetonitrile–water (15:85) | Quantification (LOD: 0.02%) |
LC-ESI-MS | m/z 651.1 [M+H]⁺; positive ion mode | Molecular weight confirmation |
¹H/¹³C NMR | DMSO-d₆; quinoline protons (δ 7.8–8.8 ppm) | Structural symmetry assessment |
FT-IR | C=O stretch: 1705 cm⁻¹ (acid), 1620 cm⁻¹ (ketone) | Functional group verification |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9